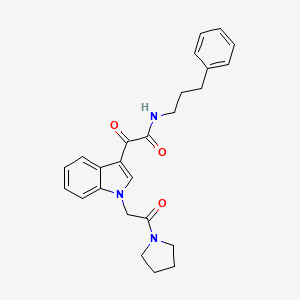

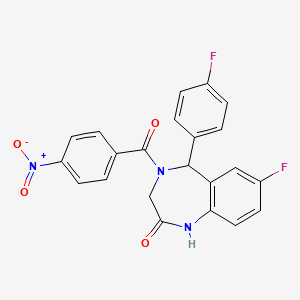

![molecular formula C10H20N2O3S B2548501 Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate CAS No. 2305253-69-2](/img/structure/B2548501.png)

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate, also known as TBCM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TBCM is a carboxylate ester that contains an azetidine ring and a methylsulfonimidoyl group. The compound is known for its unique chemical properties, which make it an ideal candidate for use in drug discovery, catalysis, and other chemical applications.

Aplicaciones Científicas De Investigación

Novel Aziridination Reactions

Tert-butyl hypoiodite (t-BuOI) is identified as a potent reagent for aziridines synthesis from olefins and sulfonamides, presenting a metal-free approach for aziridination using accessible sulfonamides as a nitrogen source. This development marks a significant advancement in the synthesis of aziridines, a crucial structural motif in various bioactive compounds (S. Minakata et al., 2006).

Azetidine-based Amino Acid Analog Synthesis

Enantiopure azetidine-2-carboxylic acid analogs with diverse heteroatomic side chains are synthesized by modifying azetidine precursors. These compounds are designed to explore the influence of conformation on peptide activity, providing tools for biochemical studies and potential therapeutic applications (Z. Sajjadi & W. Lubell, 2008).

Aza-Payne Rearrangement for Epoxy Sulfonamide Synthesis

The aza-Payne rearrangement of N-activated 2-aziridinemethanols offers a synthetically valuable equilibration process to generate epoxy sulfonamides in high yields. This method facilitates the production of optically active functionalized 1,2-amino alcohols, contributing to the diversity of synthetic routes available for complex molecular architectures (T. Ibuka, 1998).

Synthesis of Bifunctional Azaspiro Compounds

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, providing a new entry point to novel compounds with potential applications in medicinal chemistry. These routes allow for selective derivatization of the azetidine and cyclobutane rings, expanding the chemical space accessible for drug discovery (M. J. Meyers et al., 2009).

Development of Versatile Intermediates for Amine Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology enables the efficient synthesis of enantioenriched amines, including amino acids and amino alcohols, showcasing the importance of tert-butylsulfonamide derivatives in synthetic organic chemistry (J. Ellman et al., 2002).

Propiedades

IUPAC Name |

tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-8(6-12)7-16(4,11)14/h8,11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAERVOPMKBDKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

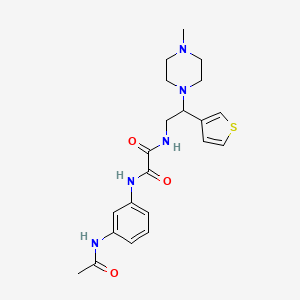

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)

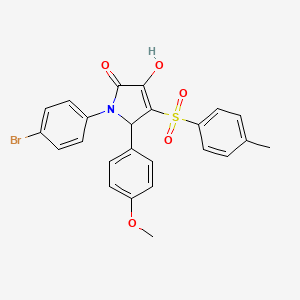

![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

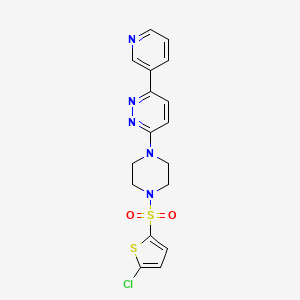

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)

![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)

![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)

![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)